Enhanced Lipophilicity: Predicted LogP of 2.36 vs. O-Benzylhydroxylamine (LogP 1.78)
O-(Cyclohexylmethyl)hydroxylamine exhibits a higher predicted octanol-water partition coefficient (LogP) of 2.36 compared to the widely used analog O-benzylhydroxylamine, which has a measured LogP of 1.78 . This 0.58 log unit increase translates to a nearly 4-fold greater partitioning into nonpolar phases, indicating enhanced membrane permeability potential and altered solubility characteristics [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.36 (ACD/Labs predicted) |
| Comparator Or Baseline | O-Benzylhydroxylamine: 1.78 (measured) |
| Quantified Difference | ΔLogP = +0.58 (Target > Comparator) |
| Conditions | Calculated octanol-water partition coefficient; comparator value from vendor specification |
Why This Matters
Higher lipophilicity can improve membrane permeability and is a critical parameter for selecting building blocks in medicinal chemistry, directly impacting drug-likeness and bioavailability profiles.
- [1] Calculated: 10^(2.36-1.78) ≈ 3.8 View Source
